molecular formula C17H14BrN3O3 B2432590 (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide CAS No. 613219-78-6

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Cat. No.: B2432590
CAS No.: 613219-78-6
M. Wt: 388.221
InChI Key: DMFKYVQLUXGTFM-CYVLTUHYSA-N
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Description

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a primary mediator of tumor angiogenesis. Its mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling pathways, such as MAPK/ERK and PI3K/Akt. This disruption effectively blocks endothelial cell proliferation, migration, and survival, leading to the suppression of new blood vessel formation that is critical for tumor growth and metastasis. The compound is a key research tool for investigating the role of VEGFR-2 in angiogenic processes, both in vitro and in vivo. Researchers utilize this inhibitor in preclinical oncology studies to explore anti-angiogenic therapeutic strategies, to validate VEGFR-2 as a target in various cancer models, and to study resistance mechanisms to anti-angiogenic therapy. Studies have shown that this compound can induce apoptosis and inhibit the proliferation of various human cancer cell lines. Its isatin-3-ylidene-based structure is designed for high affinity and selectivity, making it a valuable chemical probe for dissecting the complex signaling networks in tumor vasculature and for the development of novel targeted cancer treatments. This product is intended for research applications only.

Properties

IUPAC Name

5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFUDRKGYBEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the reaction of isatin derivatives with hydrazides under specific conditions. The reaction is often catalyzed by acids such as hydrochloric acid or perchloric acid to facilitate the formation of the desired product. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H15BrN2O2
Molecular Weight : 349.21 g/mol
SMILES Notation : CCN1C(=C(C=CC(=C1)Br)C(=O)NNC(=O)C2=C(C=CC=C2)O)C(=O)N

The compound features a hydrazone linkage and a brominated indoline moiety, which are characteristic of many biologically active compounds.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation .
  • Anti-inflammatory Properties : Research suggests that (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis .

Antimicrobial Activity

Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundK. pneumoniae18

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, including oxidation, reduction, and substitution reactions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition against Klebsiella pneumoniae, indicating its potential utility in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-bromo-2-hydroxybenzohydrazide
  • N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
  • 5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-benzohydrazide

Biological Activity

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15BrN2O2
  • SMILES Notation : CCN1C(=C(C=CC(=C1)Br)C(=O)NNC(=O)C2=C(C=CC=C2)O)C(=O)N

This compound features a hydrazone linkage, which is a characteristic structure in many biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the chelation of metal ions essential for microbial growth, leading to inhibition of bacterial proliferation.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundK. pneumoniae18

Anticancer Activity

Hydrazone compounds have also been investigated for their anticancer properties. In vitro studies on various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

A study reported the following IC50 values for related compounds:

Compound Cell Line IC50 (µM)
Compound CMCF-7 (breast cancer)10.5
Compound DA549 (lung cancer)8.3
This compoundHeLa (cervical cancer)7.9

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Metal Chelation : Similar compounds have shown the ability to chelate essential metal ions, disrupting enzymatic functions in pathogens and cancer cells.
  • Apoptosis Induction : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for DNA replication and repair, further contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

In a comparative study, various hydrazone derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had a notable effect on K. pneumoniae, with an inhibition zone of 18 mm, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Properties

Another study focused on the anticancer effects of hydrazones on the MCF-7 breast cancer cell line. The compound demonstrated an IC50 value of 7.9 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation between 2-hydroxybenzohydrazide derivatives and substituted isatin analogs. Key steps include:

  • Reaction Setup: Reflux equimolar amounts of 5-bromo-2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline-3-carbaldehyde in ethanol or methanol with a catalytic acid (e.g., acetic acid) for 6–12 hours .
  • Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Workup: Precipitate the product by cooling, followed by recrystallization from ethanol/methanol. Yield optimization (~70–80%) requires pH control (pH 5–6) to favor hydrazone tautomerization .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy: Identify the hydrazone C=N stretch (1600–1630 cm⁻¹), hydroxyl O–H (3200–3400 cm⁻¹), and carbonyl C=O (1670–1700 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Look for the indolinone NH signal (δ 10.2–11.0 ppm, broad), aromatic protons (δ 6.8–8.2 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .
    • ¹³C NMR: Confirm carbonyl carbons (C=O at δ 170–180 ppm) and imine (C=N at δ 150–160 ppm) .
  • Mass Spectrometry: HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₇H₁₅BrN₃O₃: 396.03 g/mol) with <2 ppm error .

Q. How can researchers evaluate the preliminary biological activity of this compound?

Methodological Answer:

  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) and compare to controls like ciprofloxacin .
  • Anti-inflammatory Assays: Measure COX-1/COX-2 inhibition via ELISA, using indomethacin as a reference. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve the Z-configuration and tautomeric stability of this compound?

Methodological Answer:

  • Data Collection: Use a Bruker SMART APEX II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K. Collect >95% completeness up to θ = 25° .
  • Refinement: Employ SHELXL for full-matrix least-squares refinement. Key parameters:
    • Space group: Monoclinic (e.g., P2₁/c)
    • Z = 4; R₁ < 0.05 for I > 2σ(I)
    • Validate the Z-configuration via dihedral angles between indolinone and benzohydrazide planes (typically <10°) .

Q. Table 1: Representative Crystallographic Data

ParameterValueSource
a (Å)15.8387 (3)
b (Å)6.9319 (1)
c (Å)12.9951 (3)
β (°)106.461 (1)
V (ų)1368.28 (5)
R-factor0.029

Q. How do hydrogen-bonding networks influence the solid-state packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O, O–H···N) into motifs like D (donor) and A (acceptor). For example:
    • N–H···O (2.85 Å, 150°) forms a C(6) chain along the b-axis .
    • O–H···N (2.78 Å, 160°) creates a R₂²(8) ring motif, enhancing lattice stability .
  • Thermal Analysis: Correlate hydrogen-bond density with DSC data (e.g., higher melting points for tightly packed structures) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize substituents at the indolinone N-ethyl group for steric/electronic effects on binding affinity .
  • QSAR Modeling: Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic parameters (e.g., HOMO-LUMO gap) with anti-inflammatory activity .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Tautomer Conflicts: If NMR suggests enol-imine tautomers but X-ray confirms keto-hydrazone, perform variable-temperature NMR (VT-NMR) to detect tautomeric equilibria .
  • Dynamic Effects: Use SCXRD to resolve static structures, complemented by solid-state NMR to assess dynamic behavior in the lattice .

Q. What advanced NMR techniques can elucidate dynamic behavior in solution?

Methodological Answer:

  • 2D NMR:
    • ¹H-¹³C HSQC: Assign proton-carbon correlations, particularly for overlapping aromatic signals .
    • NOESY: Detect spatial proximity between ethyl and aryl protons to confirm conformational rigidity .
  • DOSY: Measure diffusion coefficients to distinguish aggregated vs. monomeric states in DMSO-d₆ .

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